8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione

Overview

Description

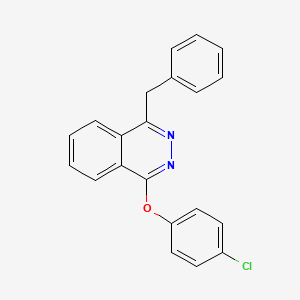

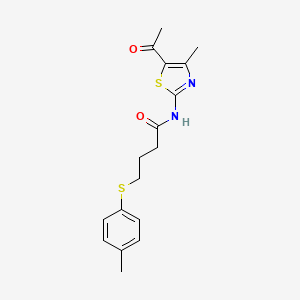

“8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H15ClN4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a molecular weight of 362.841 .

Molecular Structure Analysis

The molecular structure of “8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione” is represented by the linear formula C16H15ClN4O2S . It has a molecular weight of 362.83 .Scientific Research Applications

Anticancer Activity

Research into purine-diones, including compounds structurally similar to 8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione, has revealed their potential as anticancer agents. The design, synthesis, and testing of new purine-diones have shown good to excellent inhibition activity against human breast cancer cell lines, such as MCF-7, when compared to doxorubicin, a reference drug. These findings highlight the therapeutic potential of purine-diones in cancer treatment, emphasizing their role in developing new anticancer drugs (Hayallah, 2017).

Receptor Affinity and Pharmacological Evaluation

Further studies have explored the receptor affinity of purine derivatives, particularly their interactions with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These investigations have led to the identification of compounds with potential psychotropic activity, offering insights into the design of new ligands with antidepressant and anxiolytic properties. Such research is crucial for developing novel treatments for mental health disorders, showcasing the versatility of purine derivatives in drug discovery (Chłoń-Rzepa et al., 2013).

Neurodegenerative Disease Research

Purine derivatives have also been investigated for their potential in treating neurodegenerative diseases. Studies on tricyclic xanthine derivatives, for instance, have identified compounds with dual-target-directed antagonistic activity against adenosine receptors, as well as inhibitory effects on monoamine oxidases. These findings suggest that such compounds could offer symptomatic and disease-modifying benefits for neurodegenerative conditions, highlighting the importance of multifunctional drugs in this therapeutic area (Brunschweiger et al., 2014).

Synthesis and Protective Groups

The synthesis of purine derivatives, including protective group strategies for 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, has been a significant area of research. Techniques involving thietanyl protecting groups, for example, have been developed to facilitate the synthesis of these compounds, underscoring the chemical ingenuity required to expand the purine derivative library for further biological evaluation (Khaliullin & Shabalina, 2020).

Safety And Hazards

properties

IUPAC Name |

7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYMANBUDKQOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320480 | |

| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

CAS RN |

301354-25-6 | |

| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)